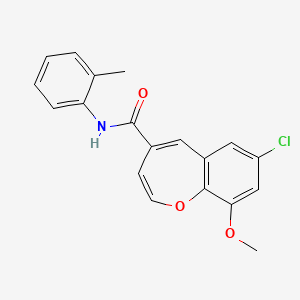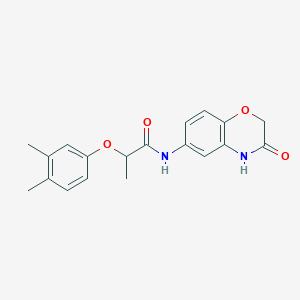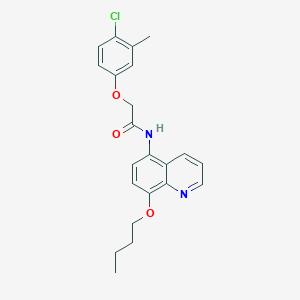![molecular formula C23H29ClN2O2 B11327530 N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chloro-4-methoxybenzamide](/img/structure/B11327530.png)
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chloro-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chloro-4-methoxybenzamide is a synthetic organic compound with a complex structure It features a benzamide core substituted with a chloro and methoxy group, and an azepane ring attached to a phenylethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chloro-4-methoxybenzamide typically involves multiple steps. One common route starts with the preparation of the azepane ring, followed by its attachment to the phenylethyl chain. The final step involves the introduction of the benzamide core with the chloro and methoxy substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chloro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chloro-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of advanced materials with specific properties.
作用機序
The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chloro-4-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents. Examples include:
- N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chloro-4-methoxybenzamide
- N-[2-(piperidin-1-yl)-2-(4-methylphenyl)ethyl]-3-chloro-4-methoxybenzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C23H29ClN2O2 |
|---|---|
分子量 |
400.9 g/mol |
IUPAC名 |
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C23H29ClN2O2/c1-17-7-9-18(10-8-17)21(26-13-5-3-4-6-14-26)16-25-23(27)19-11-12-22(28-2)20(24)15-19/h7-12,15,21H,3-6,13-14,16H2,1-2H3,(H,25,27) |
InChIキー |
MKSBZNBGOHQRDA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)OC)Cl)N3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11327450.png)

![N-{3-[(4-ethoxyphenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B11327463.png)

![N-(2,6-dimethylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11327465.png)
![2-({[7-(2-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}sulfanyl)-1,3-benzoxazole](/img/structure/B11327469.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide](/img/structure/B11327473.png)
![4-(3-chlorophenyl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11327491.png)
![2-({1-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11327496.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11327497.png)
![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B11327521.png)
![8-(2,5-dimethoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11327528.png)

![5-(4-chlorophenyl)-3-(4-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11327537.png)
